1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine
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Overview
Description
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cycloaddition reaction involving hydrazine and an appropriate diketone or β-keto ester.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chloride under basic conditions.
Piperazine Derivatization: The final step involves the reaction of the sulfonylated pyrazole with 3-fluorobenzylpiperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It may interfere with signaling pathways, leading to its bioactive effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
Uniqueness
1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-fluorobenzyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H25FN4O2S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H25FN4O2S/c1-4-23-15(3)18(14(2)20-23)26(24,25)22-10-8-21(9-11-22)13-16-6-5-7-17(19)12-16/h5-7,12H,4,8-11,13H2,1-3H3 |
InChI Key |
XVGNPHWXUUDWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
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